beta-Cyclocitral

Description

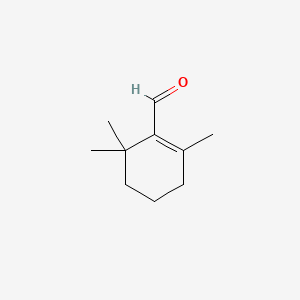

Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047142 | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

62.00 to 63.00 °C. @ 3.00 mm Hg | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-25-7, 52844-21-0 | |

| Record name | β-Cyclocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha(beta)-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

beta-Cyclocitral biosynthesis from beta-carotene

Technical Guide: -Cyclocitral Biosynthesis, Signaling, and Analysis

Executive Summary

This guide addresses a critical dichotomy in

-

In Plants: It is primarily a non-enzymatic "stress signal" generated by singlet oxygen (

) oxidation in the Photosystem II (PSII) reaction center, driving retrograde signaling (chloroplast-to-nucleus). -

In Cyanobacteria (Microcystis): It is produced via a specific carotene-7,8-oxygenase, often accumulating to toxic/allelopathic levels during algal blooms.

This document provides the mechanistic basis, signaling pathways, and validated protocols for the detection and study of

Part 1: Molecular Mechanism & Biosynthesis[1]

The Chemical Substrate and Cleavage Site

The precursor,

-

Substrate:

-Carotene ( -

Target Bond: 7,8 (or

) double bond. -

Products:

-

-Cyclocitral (

-

-Apo-8'-carotenal (

-

-Cyclocitral (

Biosynthetic Routes

Route A: ROS-Mediated Non-Enzymatic Oxidation (Plants)

In plants (e.g., Arabidopsis),

-

Trigger: High light intensity or drought causes "electron leak" in the thylakoid membrane.

-

Mechanism: Triplet chlorophyll (

) transfers energy to ground-state oxygen ( -

Reaction:

directly attacks the 7,8 bond of -

Significance: This is a physical-chemical reaction, not a gene-encoded enzymatic step, making

-CC a direct sensor of oxidative potential.

Route B: Enzymatic Cleavage (Cyanobacteria)

In cyanobacteria like Microcystis aeruginosa,

-

Enzyme: Carotene-7,8-oxygenase (distinct from standard Carotenoid Cleavage Dioxygenases, CCDs, which typically cleave at 9,10).

-

Kinetics: Production correlates linearly with

-carotene content during the log phase but becomes enzyme-limited in the stationary phase.[3] -

Note: While Crocus sativus contains CsCCD2 (which cleaves zeaxanthin at 7,8), the specific

-carotene 7,8-cleavage enzyme is most prominent in cyanobacteria.

Part 2: Signaling Pathways (The "Why")

In plants,

The Xenobiotic Response Element (XRE) Pathway

Unlike other ROS signals that trigger cell death,

-

Efflux:

-CC diffuses out of the thylakoid. -

Activation: It stabilizes/activates the transcription factor SCL14 (SCARECROW-LIKE 14).

-

Targeting: The SCL14 complex binds to TGAII factors and targets the Xenobiotic Response Element (XRE) on DNA.

-

Result: Upregulation of detoxification genes (e.g., glutathione-S-transferases, reductases) rather than photo-inhibition genes.

Visualization of the Pathway

Figure 1: The retrograde signaling cascade of

Part 3: Experimental Protocols

Critical Warning: Artifactual Formation

Standard liquid-liquid extraction (LLE) with heating or acidification will generate false positivesRule: Avoid heating samples above 30°C during extraction. Avoid strong acids.[4]

Protocol: Headspace SPME-GC-MS Analysis

This is the gold standard for quantification, avoiding matrix interference and thermal degradation.

Materials:

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for volatiles.

-

Internal Standard:

-Ionone- -

Salt: NaCl (to induce "salting out" of volatiles).

Workflow:

-

Sample Prep:

-

Incubation & Extraction (Automated SPME):

-

Incubation: 40°C for 10 min (agitation: 500 rpm). Note: Do not exceed 50°C to prevent artifactual cleavage.

-

Extraction: Insert SPME fiber into headspace.[4] Expose for 30 min at 40°C.

-

-

GC-MS Parameters:

-

Desorption: 250°C for 3 min (splitless mode).

-

Column: HP-5MS or DB-Wax (polar columns separate isomers better).

-

Oven Program: 40°C (2 min hold)

5°C/min to 180°C -

Detection: SIM mode (Select Ion Monitoring).

-

Target Ions (

-cyclocitral): m/z 137 (quant), 123, 152.

-

-

Visual Workflow: SPME Analysis

Figure 2: Optimized SPME-GC-MS workflow for volatile apocarotenoid analysis.

Part 4: Quantitative Data Summary

Table 1: Comparative Analysis of

| Parameter | Plant Stress Response (Arabidopsis) | Cyanobacterial Bloom (Microcystis) |

| Origin Mechanism | Non-enzymatic ( | Enzymatic (Carotene-7,8-oxygenase) |

| Trigger | High Light, Drought, Photoinhibition | Cell density, Growth phase (Stationary) |

| Concentration | Low (nM range, signaling only) | High (up to |

| Biological Role | Retrograde Signal (Acclimation) | Allelopathy, Grazer Defense |

| Key Gene Markers | SCL14, MBS1 (Downstream targets) | cc gene (Carotene oxygenase) |

Part 5: References

-

Ramel, F., et al. (2012). "Carotenoid oxidation products are stress signals that mediate gene responses to singlet oxygen in plants." Proceedings of the National Academy of Sciences (PNAS). Link

-

Jüttner, F. & Höflacher, B. (1985). "Evidence of

-carotene 7,8(7',8') oxygenase ( -

Mitra, S., et al. (2021). "Negative regulation of plastidial isoprenoid pathway by herbivore-induced

-cyclocitral in Arabidopsis thaliana."[8] PNAS. Link -

Shimadzu Corporation. "Ultra-Sensitive Analysis of

-cyclocitral in Water Using Solid Phase Micro Extraction and GC-MS."[9] Application News. Link -

Havaux, M. (2014). "Carotenoid oxidation products as stress signals in plants." The Plant Journal. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uoguelph.ca [uoguelph.ca]

- 5. shimadzu.com [shimadzu.com]

- 6. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

β-Cyclocitral as a Key Modulator of Chloroplast-to-Nucleus Retrograde Signaling: A Technical Guide to its Mechanism and Function in Plant Stress Acclimation

Abstract

Retrograde signaling, the communication from organelles to the nucleus, is fundamental for cellular coordination and adaptation to environmental stress. The chloroplast, as a primary sensor of environmental cues like light intensity, generates various signals to modulate nuclear gene expression. Among these, the apocarotenoid β-cyclocitral (β-CC) has emerged as a critical messenger in the response to photooxidative stress.[1][2] This technical guide provides an in-depth examination of the role of β-cyclocitral in retrograde signaling for researchers, scientists, and professionals in drug development. We will dissect its biosynthesis, the molecular architecture of its signaling cascade, its physiological impact on plant stress tolerance and development, and provide validated experimental protocols for its study. The narrative emphasizes the causality behind experimental choices and the self-validating nature of the described methodologies, grounding all claims in authoritative scientific literature.

The Principle of Retrograde Signaling: A Cellular Dialogue

Retrograde signaling is the process by which signals originating from organelles, such as chloroplasts and mitochondria, are transmitted to the nucleus to alter gene expression.[3] This communication is essential for maintaining cellular homeostasis, particularly when environmental conditions fluctuate. The chloroplast, the site of photosynthesis, is highly sensitive to changes in light, temperature, and water availability, making it a critical hub for initiating stress responses.[4] When faced with excess light energy, chloroplasts produce signaling molecules, including reactive oxygen species (ROS) and various metabolites, that inform the nucleus of the organelle's functional state.[2][4] One of the most significant of these stress-derived metabolites is the β-carotene oxidation product, β-cyclocitral.[5]

β-Cyclocitral: A Stress-Induced Apocarotenoid Messenger

β-cyclocitral is a volatile organic compound derived from the oxidative cleavage of β-carotene.[1][6] Its production is a hallmark of photooxidative stress, a condition where absorbed light energy surpasses the capacity of the photosynthetic apparatus, leading to the generation of ROS.[7]

Biosynthesis: An Inevitable Consequence of Photo-Oxidation

The formation of β-cyclocitral can occur through two primary routes:

-

Non-Enzymatic Oxidation: The predominant pathway under stress involves the direct oxidation of β-carotene by singlet oxygen (¹O₂).[2][6] ¹O₂ is a highly reactive ROS produced at Photosystem II (PSII) when chlorophyll molecules become over-excited by excess light.[5][8] β-carotene, located in the PSII reaction center, quenches ¹O₂ as a protective measure, but in doing so, can be oxidized itself to yield β-cyclocitral.[2][8]

-

Enzymatic Cleavage: Carotenoid Cleavage Dioxygenases (CCDs), such as CCD4, can also cleave β-carotene at the C7-C8 double bond to produce β-cyclocitral, although this route is less associated with the rapid stress response.[6][9]

Being a small, volatile molecule, β-cyclocitral can readily diffuse from its site of production in the chloroplast to other cellular compartments, including the nucleus, to initiate a signaling cascade.[8][10]

The β-Cyclocitral Signaling Cascade: A Multi-Pronged Nuclear Response

Upon reaching the nucleus, β-cyclocitral orchestrates a significant reprogramming of the transcriptome, shifting cellular priorities from growth and development towards defense and acclimation.[10] This response is mediated by distinct, yet complementary, pathways that are largely independent of other major stress hormones like abscisic acid (ABA) and signaling molecules like hydrogen peroxide (H₂O₂).[5][10]

Core Transcriptional Regulators: MBS1 and SCL14

Two primary pathways have been identified for transducing the β-cyclocitral signal within the nucleus:

-

The MBS1 Pathway: β-cyclocitral can mediate the expression of a specific set of ¹O₂-responsive genes (SORGs) through the action of METHYLENE BLUE SENSITIVITY 1 (MBS1), a nuclear-localized zinc finger protein.[2][11] This pathway represents a direct link between ¹O₂ production and a defined genetic response.

-

The SCL14-TGA-ANAC Pathway: A crucial and well-defined pathway involves the GRAS family transcription factor SCARECROW-LIKE 14 (SCL14).[7][12] β-cyclocitral induces the expression of SCL14. SCL14 then interacts with other transcription factors, including TGAII, to activate a hierarchical cascade.[7] A pivotal downstream component is ANAC102, which in turn activates other ANAC transcription factors and a suite of genes associated with detoxification.[7][12]

This signaling architecture demonstrates a sophisticated response mechanism, where a single stress metabolite activates a transcriptional network to mount a robust defense.

Downstream Effect: The Xenobiotic Detoxification Response

A primary outcome of the SCL14-dependent pathway is the potent activation of the xenobiotic detoxification response.[7] Photooxidative stress leads not only to the production of ROS but also to lipid peroxidation, which generates toxic reactive carbonyl species (RCS).[7][12] The β-cyclocitral-induced detoxification pathway upregulates enzymes like glutathione S-transferases and aldehyde dehydrogenases that neutralize these harmful carbonyls, thereby limiting damage to cellular components and preventing cell death.[7]

Figure 1: The β-Cyclocitral Retrograde Signaling Pathway. High light stress leads to the production of singlet oxygen (¹O₂) in the chloroplast, which oxidizes β-carotene to form β-cyclocitral (β-CC). β-CC moves to the nucleus to activate two main branches: the MBS1 pathway regulating SORGs and the SCL14-TGA-ANAC pathway upregulating the xenobiotic detoxification response, culminating in enhanced stress tolerance.

Physiological and Developmental Consequences of β-Cyclocitral Signaling

The activation of the β-CC retrograde pathway has profound effects on plant physiology and development, extending beyond immediate stress mitigation.

Enhanced Abiotic Stress Tolerance

Exogenous application of β-cyclocitral has been shown to increase tolerance to photooxidative stress, drought, and salinity in various plant species.[1][10][13] This enhanced resilience is directly linked to the transcriptional reprogramming that pre-arms the plant's defense and detoxification systems.[10] Furthermore, its oxidized, water-soluble derivative, β-cyclocitric acid (β-CCA), also functions as a potent signaling molecule that bolsters drought resilience.[10][14]

Regulation of Root System Architecture

Beyond its role in stress, β-cyclocitral is a conserved regulator of root growth.[13][15] It promotes cell division in root meristems, leading to increased primary root length and enhanced lateral root branching.[13] This activity is independent of canonical root growth hormones like auxin and brassinosteroids, highlighting it as a novel pathway for modulating root architecture.[15] This function has significant agricultural implications, as a more robust root system can improve water and nutrient uptake, especially under stress.[13]

Table 1: Summary of Key Genes and Physiological Responses Modulated by β-Cyclocitral

| Gene/Protein | Class | Function in β-CC Pathway | Resulting Physiological Response | References |

| MBS1 | Zinc Finger Protein | Transcriptional regulator | Activation of ¹O₂-responsive genes, stress acclimation | [2][11] |

| SCL14 | GRAS Transcription Factor | Primary transcriptional activator | Initiates detoxification cascade, stress tolerance | [7][12] |

| ANAC102 | NAC Transcription Factor | Downstream regulator | Upregulation of detoxification enzymes | [7][12] |

| GSTs, ADHs | Detoxification Enzymes | Neutralize reactive carbonyl species | Reduced oxidative damage, cell survival | [7] |

| GUN4, CHLI1 | Chlorophyll Biosynthesis | Downregulated by β-CC | Reduced chlorophyll synthesis, potential photoprotection | [16][17] |

Experimental Methodologies for Investigating β-Cyclocitral Signaling

Studying the β-CC pathway requires a combination of genetic, molecular, and physiological approaches. The following protocols are foundational for dissecting its function.

Protocol: Exogenous Application of β-Cyclocitral for Gene Expression Analysis

This protocol is designed to assess the direct impact of β-CC on the plant transcriptome. The choice of a volatile application method mimics a natural delivery route and ensures consistent exposure.

-

Materials:

-

Arabidopsis thaliana seedlings (e.g., Col-0 wild-type, scl14 mutant) grown on 0.5X MS agar plates.

-

β-cyclocitral (Sigma-Aldrich, CAS 432-25-7).

-

Ethanol (as a solvent).

-

Sterile filter paper discs.

-

Parafilm.

-

-

Procedure:

-

Prepare a stock solution of β-cyclocitral in ethanol (e.g., 100 mM).

-

Apply a specific volume of the β-CC solution (e.g., 10 µL of a 10 mM working solution for a final concentration of 1 µM in the plate headspace) or an equal volume of ethanol (vehicle control) to a sterile filter paper disc.

-

Place the disc on the lid of the Petri dish containing the seedlings. Causality: This spatial separation prevents direct contact toxicity and relies on the volatility of β-CC for treatment.

-

Immediately seal the plates with two layers of Parafilm to create a closed system.

-

Incubate under standard growth conditions for a defined period (e.g., 3-6 hours for early gene expression changes).

-

Harvest whole seedlings and immediately freeze in liquid nitrogen for RNA extraction.

-

Perform qRT-PCR or RNA-Seq to analyze the expression of target genes (SCL14, ANAC102, etc.).

-

-

Self-Validation: The protocol's integrity is confirmed by observing the induction of known β-CC target genes like SCL14 in the wild-type but not in the scl14 mutant (for downstream targets), alongside a lack of response in ethanol-treated controls.

Protocol: Quantification of Phototolerance using Chlorophyll Fluorescence

This non-invasive technique measures the health of the photosynthetic apparatus, which is a primary target of photooxidative stress.

-

Materials:

-

Plants pre-treated with β-cyclocitral or a control vehicle as described in 5.1.

-

A high-light source.

-

A pulse-amplitude modulation (PAM) fluorometer.

-

-

Procedure:

-

Pre-treat plants with volatile β-CC or ethanol control for 24-48 hours.

-

Dark-adapt the plants for 20-30 minutes. Causality: Dark adaptation ensures all PSII reaction centers are "open," allowing for an accurate measurement of the maximum quantum yield.

-

Measure the maximum quantum yield of PSII (Fv/Fm) using the PAM fluorometer. This is the baseline health measurement.

-

Expose the plants to a high-light stress treatment (e.g., 1200 µmol photons m⁻² s⁻¹ for 2-4 hours).

-

Return the plants to darkness for a recovery period (e.g., 1 hour).

-

Re-measure Fv/Fm.

-

-

Interpretation: A smaller decrease in Fv/Fm after high-light stress in β-CC-treated plants compared to controls indicates enhanced phototolerance. This directly quantifies the protective effect of the signaling pathway.

Figure 2: Experimental Workflow for Gene Expression Analysis. A standardized workflow for assessing the impact of β-cyclocitral on the expression of retrograde signaling target genes.

Implications and Future Directions

The elucidation of the β-cyclocitral retrograde signaling pathway has significant implications for both basic science and applied agriculture. Understanding how plants naturally cope with environmental stress opens avenues for developing strategies to enhance crop resilience.

-

Agricultural Applications: The ability of β-CC and its derivatives like β-CCA to promote root growth and enhance stress tolerance makes them promising candidates for biostimulants.[13][14] Their application could potentially improve crop vigor and yield in marginal lands or under adverse climatic conditions.

-

Future Research: Key questions remain. The specific transporters or channels that may facilitate β-CC's movement are still unknown.[10] The full extent of the crosstalk between the β-CC pathway and other signaling networks, such as those for biotic stress, is an active area of investigation. Furthermore, exploring the conservation and divergence of this pathway across different plant lineages, including non-vascular plants and algae, will provide deeper insights into its evolutionary origins and fundamental importance.[16][17]

References

-

Roach, T., et al. (2022). β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis. Plants (Basel). [Link]

-

Zuo, Z., et al. (2024). β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement. Frontiers in Plant Science. [Link]

-

Faizan, M., et al. (2022). β-Cyclocitral: Emerging Bioactive Compound in Plants. Molecules. [Link]

-

D'Alessandro, S., et al. (2018). Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress. The Plant Cell. [Link]

-

D'Alessandro, S., et al. (2018). Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress. PubMed. [Link]

-

Roach, T., et al. (2022). β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis. PMC. [Link]

-

Dickinson, A.J., et al. (2019). β-Cyclocitral is a conserved root growth regulator. PNAS. [Link]

-

Deshpande, A., & Mitra, S. (2021). β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants. PMC. [Link]

-

García-Plazaola, J.I., et al. (2017). The role of retrograde signals during plant stress responses. Journal of Experimental Botany. [Link]

-

Faizan, M., et al. (2022). (PDF) β-Cyclocitral: Emerging Bioactive Compound in Plants. ResearchGate. [Link]

-

Faizan, M., et al. (2022). β-Cyclocitral: Emerging Bioactive Compound in Plants. PubMed. [Link]

-

Zuo, Z., et al. (2024). β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement. PMC. [Link]

-

Tripathy, B.C., & Oelmüller, R. (2020). Singlet Oxygen Metabolism: From Genesis to Signaling. Frontiers in Plant Science. [Link]

-

Roach, T., et al. (2022). β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis. Semantic Scholar. [Link]

-

Faizan, M., et al. (2022). (PDF) β-Cyclocitral: Emerging Bioactive Compound in Plants. Semantic Scholar. [Link]

-

Mielecki, J., et al. (2020). Retrograde Signaling: Understanding the Communication between Organelles. PMC. [Link]

-

Ramel, F., et al. (2012). Carotenoid oxidation products are stress signals that mediate gene responses to singlet oxygen in plants. PNAS. [Link]

-

Faizan, M., et al. (2022). β-Cyclocitral: Emerging Bioactive Compound in Plants. PMC. [Link]

-

Van Aken, O., & Pogson, B.J. (2020). Linking mitochondrial and chloroplast retrograde signalling in plants. Philosophical Transactions of the Royal Society B. [Link]

-

Wikipedia contributors. (2023). Retrograde signaling. Wikipedia. [Link]

-

Faizan, M., et al. (2022). β-Cyclocitral Marked as Bioactive Compound in Plants. Encyclopedia.pub. [Link]

-

Wikipedia contributors. (2023). β-Cyclocitral. Wikipedia. [Link]

-

Dickinson, A.J., et al. (2019). β-Cyclocitral is a conserved root growth regulator. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Retrograde signaling - Wikipedia [en.wikipedia.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Carotenoid oxidation products are stress signals that mediate gene responses to singlet oxygen in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 7. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Singlet Oxygen Metabolism: From Genesis to Signaling [frontiersin.org]

- 9. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement [frontiersin.org]

- 11. Retrograde Signaling: Understanding the Communication between Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Cyclocitral is a conserved root growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Beta-Cyclocitral Function in Cyanobacteria and Algae

Executive Summary

Beta-cyclocitral (

Biosynthesis and Chemical Properties[7]

The Cleavage Mechanism

Beta-cyclocitral is produced via the oxidative cleavage of the C7-C8 double bond of

-

Enzymatic Cleavage: Mediated by Carotenoid Cleavage Dioxygenases (CCDs) .[5] In Microcystis, a specific carotene oxygenase is activated rapidly upon cell rupture (e.g., during grazing), converting accumulated

-carotene into -

Non-Enzymatic Photo-oxidation: Reactive Oxygen Species (ROS), specifically singlet oxygen (

), attack

Chemical Profile[1][3][4][5][9][10][11][12]

-

IUPAC Name: 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde[5]

-

CAS Number: 432-25-7[5]

-

Volatility: High (requires headspace analysis).[5]

-

Solubility: Lipophilic; low water solubility drives its accumulation in lipid membranes and rapid release into the headspace.[5]

Biosynthetic Pathway Diagram[5]

Figure 1: Dual biosynthetic pathways of

Ecological and Physiological Functions[7][13]

Grazer Defense (The "Info-chemical" Role)

Beta-cyclocitral acts as a potent repellent against zooplankton grazers, specifically the genus Daphnia.[5][6]

-

Mechanism: It functions as an inhibitor of Acetylcholinesterase (AChE) .[5]

-

Effect: Exposure leads to the accumulation of acetylcholine in Daphnia, causing hyperactivity, altered swimming velocity, and eventual paralysis or rejection of the food source.[5]

-

Ecological Outcome: Daphnia learn to avoid Microcystis patches, increasing the survival rate of the cyanobacterial colony.[5]

Allelopathy and Autolysis (The "Weapon" Role)

High concentrations of

-

Lytic Mechanism: It triggers Programmed Cell Death (PCD) pathways.[5]

-

Markers: Induction of Caspase-3-like and Caspase-9-like activities, DNA laddering, and loss of membrane integrity.[5]

-

Visual Indicator: The release of phycocyanin during lysis turns the water a characteristic blue color ("blue water" phenomenon).

Retrograde Signaling (The "Sentinel" Role)

Inside the cell,

-

Signal: Presence of

-cyclocitral indicates singlet oxygen stress (membrane damage).[5][7] -

Response: It upregulates Singlet Oxygen Responsive Genes (SORGs) and defense proteins (e.g., glutathione peroxidase, chaperones) to mitigate oxidative damage.[5]

Molecular Mechanisms of Action

The following diagram illustrates the tripartite mechanism of action: intracellular signaling, grazer inhibition, and competitor lysis.[5]

Figure 2: Molecular targets of

Experimental Protocols

Quantification via SPME-GC-MS

Solvent extraction is often inefficient due to volatility.[5] Solid Phase Micro-Extraction (SPME) is the gold standard.[5]

Protocol:

-

Sample Prep: Place 5-10 mL of cyanobacterial culture in a 20 mL headspace vial.

-

Salt Addition: Add 2g NaCl to enhance volatility (salting-out effect).

-

Incubation: Incubate at 60°C for 20-30 mins . Note: Heat is critical to release bound volatiles and drive headspace equilibrium.

-

Extraction: Expose SPME fiber (DVB/CAR/PDMS recommended) to headspace for 30 mins at 60°C.

-

Desorption: Inject into GC inlet (250°C) for 3 mins (splitless mode).

-

GC-MS Settings: Use a polar column (e.g., DB-WAX) to separate isomers.[5] Monitor m/z 137 (molecular ion) and m/z 123 (base peak).[5]

Daphnia Grazing/Repellent Assay

To verify the "infochemical" defense function.

Protocol:

-

Setup: Use a Daphnia toximeter or a simplified flow-through chamber.[5]

-

Treatment: Expose Daphnia magna to a gradient of

-cyclocitral (0, 100, 500, 1000 nM). -

Measurement: Record swimming velocity and turning frequency using video tracking software (e.g., ImageJ/TrackMate).[5]

-

Endpoint: A significant increase in swimming velocity (escape response) typically occurs >500 nM.[5]

Caspase-Like Activity Assay (PCD Marker)

To assess lytic/allelopathic activity in target algae.[5]

Protocol:

-

Exposure: Treat target algae (e.g., C. reinhardtii) with

-cyclocitral (0.1 - 0.5 mM) for 2-4 hours.[5] -

Lysis: Harvest cells and lyse in hypotonic buffer.

-

Substrate Addition: Add fluorogenic substrates specific for Caspase-3 (Ac-DEVD-AMC) or Caspase-9 (Ac-LEHD-AFC).[5]

-

Detection: Measure fluorescence (Ex/Em 380/460 nm for AMC) relative to untreated controls.

Data Summary: Biological Effects by Concentration[5]

| Concentration | Target Organism | Observed Effect | Mechanism |

| < 100 nM | Microcystis (Self) | Gene Regulation | Retrograde signaling of oxidative stress.[5] |

| 500 - 1000 nM | Daphnia magna | Avoidance / Repulsion | Sensory irritation / AChE inhibition onset.[5] |

| > 10 µM | Daphnia magna | Toxicity / Paralysis | Severe AChE inhibition.[5] |

| 0.1 - 0.5 mM | Competitor Algae | Cell Death (Lysis) | Induction of PCD (Caspase activation), ROS burst.[5] |

References

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters.[5] Applied and Environmental Microbiology. Link

-

Jüttner, F. (2010). Beta-cyclocitral, a grazer defence signal unique to the cyanobacterium Microcystis.[1][5] Journal of Chemical Ecology. Link

-

Ramel, F., et al. (2012). Carotenoid oxidation products are stress signals that mediate gene responses to singlet oxygen in plants.[5] Nature.[5] Link

-

Sun, Q., et al. (2020). Toxic mechanism of eucalyptol and beta-cyclocitral on Chlamydomonas reinhardtii by inducing programmed cell death.[5][8] Journal of Hazardous Materials. Link

-

Chen, W., et al. (2024). Beta-cyclocitral, a novel AChE inhibitor, contributes to the defense of Microcystis aeruginosa against Daphnia grazing.[5] Journal of Hazardous Materials. Link

Sources

- 1. β-cyclocitral, a grazer defence signal unique to the cyanobacterium Microcystis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 6. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Toxic mechanism of eucalyptol and β-cyclocitral on Chlamydomonas reinhardtii by inducing programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to β-Cyclocitral: An Apocarotenoid Signal Regulating Plant Growth and Stress Resilience

Abstract

Apocarotenoids, derived from the oxidative cleavage of carotenoids, are emerging as a critical class of signaling molecules that regulate diverse aspects of plant growth, development, and environmental adaptation.[1][2][3] Among these, β-cyclocitral (βCC), a volatile C10 apocarotenoid derived from β-carotene, has been identified as a potent growth regulator and a key mediator of abiotic stress responses.[4][5] This technical guide provides an in-depth examination of β-cyclocitral, intended for researchers and drug development professionals in the plant sciences. We will explore its biosynthesis, its molecular mechanism of action in modulating root architecture and enhancing stress tolerance, and provide detailed protocols for its study. This document synthesizes current research to present a cohesive narrative on βCC's function, grounding its physiological roles in established biochemical pathways and robust experimental validation.

Introduction: The Expanding World of Apocarotenoid Signals

For decades, the study of carotenoid-derived signals in plants was dominated by the phytohormones abscisic acid (ABA) and strigolactones (SLs).[2][3][6] These molecules are well-established regulators of processes ranging from seed dormancy and abiotic stress response (ABA) to shoot branching and symbiotic interactions (SLs).[3][7] However, recent discoveries have unveiled a broader cast of bioactive apocarotenoids, including zaxinone, anchorene, and β-cyclocitral, each with distinct regulatory functions.[1][2][3]

β-cyclocitral, an endogenous volatile compound, has garnered significant attention for its dual role in promoting growth and conferring stress resistance.[4][8] It acts as a stress signal that accumulates under adverse conditions like high light, drought, and salinity, regulating gene expression to enhance plant resilience.[4][9][10] Simultaneously, it functions as a potent regulator of root system architecture, a trait of immense agronomic importance.[8][11][12] This guide dissects the science behind this versatile molecule.

Biosynthesis and Metabolism of β-Cyclocitral

The formation of β-cyclocitral is a direct consequence of β-carotene oxidation. This conversion occurs via two primary routes: a non-enzymatic process driven by reactive oxygen species (ROS) and a controlled enzymatic pathway.[9][10][13]

Non-Enzymatic Pathway: A Response to Oxidative Stress

Under conditions of environmental stress, such as high light or drought, the photosynthetic apparatus can generate excess ROS, particularly singlet oxygen (¹O₂).[13][14] ¹O₂ can directly attack the polyene chain of β-carotene, which is abundant in photosystem II, leading to its oxidative cleavage.[13][14] The cleavage at the C7-C8 double bond of β-carotene yields β-cyclocitral.[13] This non-enzymatic production positions βCC as a direct indicator and mediator of photooxidative stress.[3][15]

Enzymatic Pathway: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The enzymatic synthesis of βCC is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[9][10] While several CCDs exist in plants, members of the CCD4 subfamily have been shown to cleave β-carotene at the C7-C8 position required to produce βCC.[13][16] For instance, a CCD4 enzyme in Crocus sativus (CsCCD4c) and a specific variant in Citrus (CCD4b) can generate β-cyclocitral, although sometimes with low efficiency compared to other cleavage products like β-ionone.[4][9][17] Interestingly, in the model plant Arabidopsis thaliana, knockout mutants for the four major CCDs (CCD1, CCD4, CCD7, CCD8) did not show affected βCC accumulation, suggesting either functional redundancy or that the ROS-mediated pathway is the major source in this species under tested conditions.[9]

Metabolic Fate: Conversion to β-Cyclocitric Acid

Once produced, the volatile β-cyclocitral can be further oxidized in planta to form the more stable, water-soluble β-cyclocitric acid (β-CCA).[5][10][18] This conversion is significant, as β-CCA has been identified as a potent signaling molecule in its own right, particularly in mediating drought tolerance.[5][14][18][19] Under drought stress, the accumulation of β-CCA can increase as much as 15-fold, suggesting it is a key downstream signal in the stress response pathway.[10][18]

Mechanism of Action: A Dual-Function Regulator

β-cyclocitral exerts its influence through distinct, yet potentially interconnected, signaling pathways that modulate both developmental processes and stress acclimation. A remarkable feature of its activity is its independence from canonical phytohormone pathways like auxin, brassinosteroids, and even ABA in certain contexts.[12][20][21]

Regulation of Root System Architecture

One of the most well-documented roles of βCC is its function as a potent promoter of root growth.[8][11][22]

-

Stimulation of Meristematic Activity: Exogenous application of β-cyclocitral has been shown to increase both primary root length and lateral root branching in diverse species, including Arabidopsis, tomato, and rice.[8][11][12] The underlying mechanism is the promotion of cell division within the root meristems.[12][20][21] This effect is significant as it directly enhances the plant's capacity for water and nutrient uptake.

-

Independence from Auxin/BR/ROS Pathways: Crucially, the root growth-promoting effects of βCC are not mediated by the well-known auxin, brassinosteroid (BR), or ROS signaling pathways that typically govern root development.[12][20][21] This discovery positions βCC as a novel regulator operating through a distinct mechanism, offering new targets for agricultural innovation.

Mediation of Abiotic Stress Tolerance

βCC and its derivative β-CCA are central players in enhancing plant resilience to a variety of abiotic stresses.[5][23]

-

Photooxidative Stress: As a product of ¹O₂ activity, βCC acts as a retrograde signal from the chloroplast to the nucleus, activating the expression of ¹O₂-responsive genes and detoxification pathways to mitigate photo-damage.[3][24]

-

Drought and Salinity Tolerance: βCC treatment significantly enhances plant vigor under salt and drought stress.[8][10][11] In rice, it promotes root and shoot growth in saline soils, potentially by enabling roots to grow past the more saline topsoil more quickly.[8][11] The downstream signal, β-CCA, has been specifically shown to confer drought tolerance by activating a distinct set of defense genes.[5][18][19]

-

Signaling Cascade: The βCC signaling pathway involves the transcriptional regulators MBS1 and SCL14, which activate detoxification pathways.[5][23] Furthermore, βCC has been shown to upregulate salicylic acid (SA) signaling, which helps impede ROS production in the chloroplast under high light stress.[25]

Experimental Protocols and Methodologies

Studying β-cyclocitral requires robust methodologies for its application and quantification. The protocols described here are foundational for researchers entering this field.

Protocol: Arabidopsis thaliana Root Growth Bioassay

This protocol details a method to assess the effect of β-cyclocitral on root development. The causality behind this design is to isolate the effect of the volatile compound on root architecture in a controlled, sterile environment.

Step-by-Step Methodology:

-

Seed Sterilization: Surface sterilize A. thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.

-

Plating: Resuspend seeds in sterile 0.1% agar and plate them on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Stratification: Store plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Transfer plates to a vertical position in a growth chamber (16h light/8h dark cycle, 120 µmol m⁻² s⁻¹, 22°C).

-

Treatment Application (Direct): After 4-5 days of growth, transfer seedlings to new MS plates containing β-cyclocitral at desired concentrations (e.g., 0 nM, 250 nM, 500 nM, 750 nM). A stock solution of βCC in ethanol can be diluted into the molten agar before pouring plates. Ensure the final ethanol concentration is minimal and consistent across all plates, including the control.

-

Incubation: Grow the seedlings for another 7-10 days.

-

Phenotyping: Remove plates and scan them using a high-resolution flatbed scanner. Measure primary root length and count the number of emerged lateral roots using software like ImageJ (NIH).

-

Data Analysis: Calculate lateral root density (number of lateral roots per cm of primary root). Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol: Quantification of β-Cyclocitral via HS-SPME-GC/MS

This method is designed for the sensitive detection of volatile βCC from plant tissue. Headspace Solid-Phase Microextraction (HS-SPME) is chosen because it efficiently captures volatile compounds from the sample matrix without solvent interference.

Step-by-Step Methodology:

-

Sample Preparation: Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.

-

Extraction: Transfer the powder to a 20 mL headspace vial. Add a saturated NaCl solution to inhibit enzymatic activity and increase the volatility of the analyte.

-

Internal Standard: Add a known amount of an internal standard (e.g., deuterated geosmin-d₃) for accurate quantification.

-

SPME: Place the vial in a heating block at 60°C.[26] Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) with constant agitation. The elevated temperature is critical for increasing the release of βCC from the sample matrix.[26]

-

GC/MS Analysis: Immediately desorb the fiber in the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

Detection: Use the MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for β-cyclocitral (m/z 152, 137) and the internal standard.[26]

-

Quantification: Create a standard curve using pure β-cyclocitral and calculate the concentration in the original sample based on the peak area ratio relative to the internal standard.

Data Presentation: Quantifying the Impact of β-Cyclocitral

The effects of β-cyclocitral on plant physiology are dose-dependent. The following table summarizes typical results observed in root growth assays.

| β-Cyclocitral Conc. (nM) | Primary Root Length (% of Control) | Lateral Root Density (% of Control) | Key Observation |

| 0 (Control) | 100% | 100% | Baseline growth |

| 250 | ~110% | ~120% | Noticeable promotion |

| 500 | ~125% | ~145% | Strong promotion |

| 750 | ~130% | ~160% | Peak effect observed[22] |

| 1000+ | Variable/Inhibitory | Variable/Inhibitory | Potential toxicity at high conc. |

Conclusion and Future Directions

β-cyclocitral has firmly been established as a novel and conserved apocarotenoid growth regulator with significant implications for plant development and stress physiology.[11][20] Its ability to enhance root systems and bolster defenses against abiotic stresses, particularly through pathways independent of major hormones, makes it a highly attractive target for agricultural applications.[8][12] The development of βCC or its stable derivative, β-CCA, as biostimulants could provide a valuable tool to improve crop vigor and yield, especially in marginal environments.[5][11]

Future research should focus on identifying the specific receptors and downstream signaling components of the βCC pathway. Elucidating how its signal is integrated with other hormonal networks and understanding the precise regulation of its biosynthesis will provide a more complete picture of its role in the complex web of plant signaling.

References

-

Dickinson, A.J., et al. (2019). β-Cyclocitral is a conserved root growth regulator. Proceedings of the National Academy of Sciences, 116(21), 10563–10567. [Link]

-

Faizan, M., et al. (2022). β-Cyclocitral Marked as Bioactive Compound in Plants. Encyclopedia.pub. [Link]

-

Faizan, M., et al. (2022). β-Cyclocitral: Emerging Bioactive Compound in Plants. MDPI. [Link]

-

Faizan, M., et al. (2022). β-Cyclocitral: Emerging Bioactive Compound in Plants. PMC. [Link]

-

Tiwari, R.K., et al. (2024). β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement. Frontiers in Plant Science. [Link]

-

Dickinson, A.J., et al. (2019). β-cyclocitral is a natural root growth regulator. ResearchGate. [Link]

-

HHMI (2019). A Plant Hormone that Speeds Root Growth Could Be a New Agricultural Tool. HHMI.org. [Link]

-

Plantae (2019). β-cyclocitral, a novel regulator of root growth ($) (PNAS). Plantae.org. [Link]

-

Wikipedia. β-Cyclocitral. Wikipedia.org. [Link]

-

Jia, K.P., et al. (2022). On the biosynthesis and evolution of apocarotenoid plant growth regulators. PubMed. [Link]

-

Dickinson, A.J., et al. (2018). β-cyclocitral is a conserved root growth regulator. bioRxiv. [Link]

-

ResearchGate. Signaling Pathways Induced by β-Carotene-Derived Apocarotenoids. ResearchGate. [Link]

-

Moreno, J.C., et al. (2021). Plant apocarotenoids: from retrograde signaling to interspecific communication. PMC. [Link]

-

Jia, K.P., et al. (2022). Screening for apocarotenoid plant growth regulators in Arabidopsis. PubMed. [Link]

-

Felemban, A., et al. (2019). Apocarotenoids Involved in Plant Development and Stress Response. Frontiers in Plant Science. [Link]

-

Jia, K.P., et al. (2022). On the biosynthesis and evolution of apocarotenoid plant growth regulators. ResearchGate. [Link]

-

Tiwari, R.K., et al. (2024). β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement. PMC. [Link]

-

Dickinson, A.J., et al. (2019). β-Cyclocitral is a conserved root growth regulator. PMC. [Link]

-

Faizan, M., et al. (2022). (PDF) β-Cyclocitral: Emerging Bioactive Compound in Plants. ResearchGate. [Link]

-

Deshpande, A., et al. (2021). β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants. MDPI. [Link]

-

Mi, J., et al. (2024). An evolutionarily diverged CCD4 enzyme negatively regulates mesocotyl elongation in rice. New Phytologist. [Link]

-

Braat, L., et al. (2023). The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance. PNAS Nexus. [Link]

-

Wang, J., et al. (2022). Carotenoid-derived bioactive metabolites shape plant root architecture to adapt to the rhizospheric environments. Frontiers in Plant Science. [Link]

-

Rodrigo, M.J., et al. (2013). A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments. Journal of Experimental Botany. [Link]

-

Rubio-Moraga, A., et al. (2014). New target carotenoids for CCD4 enzymes are revealed with the characterization of a novel stress-induced carotenoid cleavage dioxygenase gene from Crocus sativus. ResearchGate. [Link]

-

Arii, Y., et al. (2019). Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species. MDPI. [Link]

-

D'Alessandro, S., et al. (2019). The Apocarotenoid β-Cyclocitric Acid Elicits Drought Tolerance in Plants. PMC. [Link]

-

Ma, Y., et al. (2022). Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels. PMC. [Link]

-

Wang, C., et al. (2016). β-cyclocitral upregulates salicylic acid signalling to enhance excess light acclimation in Arabidopsis. Journal of Experimental Botany. [Link]

-

Mitra, S., et al. (2020). Negative regulation of plastidial isoprenoid pathway by herbivore-induced β-cyclocitral in Arabidopsis thaliana. PNAS. [Link]

-

D'Alessandro, S., et al. (2018). β-cyclocitric acid: a new apocarotenoid eliciting drought tolerance in plants. bioRxiv. [Link]

-

Tiwari, R.K., et al. (2024). Molecular Insights into ABA-Mediated Regulation of Stress Tolerance and Development in Plants. PMC. [Link]

-

Weatherwax, S.C., et al. (1996). The interaction of light and abscisic acid in the regulation of plant gene expression. Plant Physiology. [Link]

-

Liu, Y., et al. (2024). Interaction between ABA and NO in plants under abiotic stresses and its regulatory mechanisms. Frontiers in Plant Science. [Link]

Sources

- 1. On the biosynthesis and evolution of apocarotenoid plant growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Apocarotenoids Involved in Plant Development and Stress Response [frontiersin.org]

- 4. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Insights into ABA-Mediated Regulation of Stress Tolerance and Development in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hhmi.org [hhmi.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 14. β-cyclocitric acid: a new apocarotenoid eliciting drought tolerance in plants | bioRxiv [biorxiv.org]

- 15. pnas.org [pnas.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. The Apocarotenoid β-Cyclocitric Acid Elicits Drought Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. biorxiv.org [biorxiv.org]

- 21. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 22. plantae.org [plantae.org]

- 23. β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of beta-Cyclocitral from beta-ionone

Application Note: Chemoselective Synthesis of -Cyclocitral from -Ionone

Executive Summary

This guide details two validated protocols for this transformation:

-

Method A (Ozonolysis): The "Gold Standard" for high yield and purity, utilizing reductive workup.

-

Method B (Lemieux-Johnson Oxidation): A catalytic alternative using RuCl

/NaIO

Chemical Context & Mechanism[1][2][3][4][5][6]

The transformation requires the chemoselective cleavage of the C13-C14 exocyclic enone double bond while preserving the endocyclic C5-C6 double bond.

Reaction Pathway Analysis

-

Trisubstituted endocyclic alkene: Sterically hindered and electron-rich.

-

Disubstituted exocyclic enone: Electron-deficient due to conjugation with the carbonyl.

Challenge: Standard oxidants may attack the electron-rich ring double bond first. However, ozone (

Figure 1: General oxidative cleavage pathway.

Method A: Ozonolysis (Standard Protocol)

Rationale: Ozonolysis allows for precise reaction monitoring. The formation of the molozonide is extremely fast. By maintaining cryogenic temperatures (

Materials

-

Precursor:

-Ionone (>95% purity). -

Solvent: Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v). Note: Methanol participates in trapping the Criegee intermediate.

-

Reagent: Ozone (

) generated from -

Quench: Dimethyl Sulfide (DMS) or Triphenylphosphine (

). -

Equipment: Ozone generator, dry ice/acetone bath, gas dispersion tube.[1]

Protocol Steps

-

Setup: Charge a flame-dried 3-neck round-bottom flask with

-Ionone (10.0 mmol, 1.92 g) and solvent mixture (DCM/MeOH, 50 mL). -

Cooling: Submerge flask in a dry ice/acetone bath and cool to

. Allow 15 minutes for thermal equilibration. -

Ozonolysis:

-

Introduce

stream through a glass dispersion frit.[1] -

Endpoint Detection: Monitor the solution color. The appearance of a persistent faint blue color indicates saturation of the double bonds with ozone (unreacted ozone is blue).

-

Expert Tip: To ensure selectivity, stop immediately upon the first sign of blue, or use a sudan red indicator which bleaches exactly at the endpoint.

-

-

Purge: Stop

generation. Purge the solution with Nitrogen ( -

Reduction (Critical):

-

Add Dimethyl Sulfide (DMS) (5.0 equiv, 50 mmol) dropwise at

. -

Safety: DMS has a stench; use bleach trap for exhaust.

-

-

Warm-up: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) slowly over 2 hours. Stir overnight (12h) to ensure complete decomposition of the ozonide.

-

Workup:

-

Concentrate solvent under reduced pressure (

, do not heat excessively as -

Dilute residue with

, wash with water ( -

Dry over

, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Method B: Catalytic Lemieux-Johnson Oxidation

Rationale: For labs without ozone generators, the combination of catalytic Ruthenium(III) and stoichiometric Sodium Periodate (

Materials

-

Precursor:

-Ionone.[2][3][4][5] -

Catalyst:

(2-5 mol%). -

Co-oxidant:

(4.0 equiv). -

Solvent:

(2:2:3) is classic, but EtOAc/CH3CN/H2O is the greener, recommended alternative. -

Additives: Pyridine (optional, buffers pH to prevent acid-catalyzed side reactions).

Protocol Steps

-

Preparation: In a round-bottom flask, dissolve

(40 mmol) in water (50 mL). -

Solvent Mix: Add

(30 mL) and EtOAc (30 mL). Add -

Catalyst Addition: Add

(0.2 mmol) and stir vigorously.-

Observation: The biphasic mixture will turn dark brown/black as

precipitates, then yellow/rutile as active

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench: Add saturated aqueous Sodium Thiosulfate (

) to reduce active Ru species (mixture turns black/grey). -

Extraction: Extract with EtOAc (

). Filter the combined organics through a pad of Celite to remove Ruthenium residues. -

Purification: Silica gel chromatography (as in Method A).

Comparative Data & Specifications

| Parameter | Method A: Ozonolysis | Method B: Ru-Catalyzed |

| Yield (Typical) | 75% - 85% | 60% - 70% |

| Purity (Crude) | High (>90%) | Moderate (contains over-oxidation byproducts) |

| Selectivity | Excellent (at -78°C) | Moderate (Ring oxidation possible) |

| Scalability | High (Flow chemistry compatible) | Low (Exothermic, heavy metal waste) |

| Safety Profile | High Risk (Ozone/Peroxides) | Moderate Risk (Heavy metals) |

| Key Byproduct | DMSO (if DMS used) | Ruthenium residues |

Workflow Visualization

Figure 2: Operational workflow for the Ozonolysis protocol.

Troubleshooting & Expert Insights

Controlling Over-Oxidation

-

Issue: Formation of

-cyclocitric acid or cleavage of the ring double bond.[6] -

Solution: In Method A, strictly maintain

. In Method B, limit reaction time. If acid is formed, it can be methylated to the ester and reduced back to the aldehyde, though this adds steps.

Volatility Management

-

Issue: Loss of product during solvent removal.

-

Solution:

-Cyclocitral has a boiling point of ~52°C at 0.2 mbar (or ~200°C atm). However, it co-evaporates with solvents. Do not use high vacuum for drying unless necessary. Use a rotary evaporator at >100 mbar and

Ruthenium Residues (Method B)

-

Issue: Product contaminated with black Ru specks.

-

Solution: Filtration through Celite is mandatory. A wash with dilute ethylenediamine tetraacetic acid (EDTA) can also sequester remaining metal ions.

References

-

Guidechem. "Synthesis of Beta-Cyclocitral and Applications." Guidechem Experimental Procedures. Accessed October 2023. Link

-

Karrer, P., et al. "Oxidative degradation of beta-ionone." Helvetica Chimica Acta.[7] (Classic foundation for ionone oxidation).

-

Carlsen, P. H. J., et al. "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of alkynes and alkenes." Journal of Organic Chemistry, 1981, 46(19), 3936–3938. (Basis for Method B). Link

-

P

-Cyclocitral: Emerging Bioactive Compound in Plants." Biomolecules, 2022, 12(10), 1478. (Review of properties and biosynthesis). Link -

BASF SE. "Process for preparing cyclocitral." US Patent 4358614A. (Industrial context for citral routes). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Biosynthesis of β-Ionone and Its Hydroxylated Derivative via Enzyme and Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Cyclocitral Marked as Bioactive Compound in Plants | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 7. US5175373A - Process for preparing cyclocitral - Google Patents [patents.google.com]

SPME-GC/MS analysis of volatile beta-Cyclocitral

Advanced SPME-GC/MS Profiling of Volatile -Cyclocitral

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Biological Significance

aquatic toxicologyplant stress signaling12In aquatic environments, it is a primary off-flavor compound and a lytic agent released by cyanobacteria (Microcystis aeruginosa) upon cell rupture, serving as a marker for bloom collapse and potential toxin release. In drug development and agriculture, it acts as a conserved retrograde signaling molecule that reprograms gene expression to enhance tolerance against oxidative stress (ROS) and drought.

This guide provides a high-sensitivity, solvent-free Solid Phase Microextraction (SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC/MS) for the quantification of

Method Development Strategy: The "Why" Behind the Protocol

Fiber Selection Logic

-

Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber.[4][5][6]

-

Mechanism: This "triple-phase" fiber is superior to standard PDMS. The Carboxen layer (microporous carbon) effectively traps small volatiles, while the DVB layer retains larger semi-volatiles. The PDMS binds the coating to the fused silica core.

-

Causality: Single-phase PDMS fibers often suffer from displacement effects where high-concentration matrix components displace trace

-cyclocitral. The multi-bed DVB/CAR/PDMS minimizes this competition, expanding the linear dynamic range.

Thermodynamics of Extraction

-

Temperature (60°C):

-Cyclocitral is often sequestered within cellular matrices or bound to macromolecules. Heating at 60°C is the thermodynamic "sweet spot"—it increases the headspace partition coefficient ( -

Salting Out: The addition of NaCl (20-30% w/v) increases the ionic strength of the solution, decreasing the solubility of organic volatiles (the "salting-out" effect) and driving them into the headspace for fiber adsorption.

Visual Workflow (Graphviz)

Figure 1: Step-by-step SPME-GC/MS workflow for

Detailed Experimental Protocol

Chemicals and Materials

-

Standard:

-Cyclocitral (purity >95%, e.g., Sigma-Aldrich). -

Internal Standard (ISTD): 2-Isobutyl-3-methoxypyrazine (IBMP) or deuterated equivalents if available.

-

Reagents: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma or equivalent). Condition fiber at 270°C for 30 min before first use.

Sample Preparation[4][7]

-

Matrix Preparation:

-

Water Samples: Transfer 5.0 mL of sample into a 20 mL headspace vial.

-

Biological Tissue: Homogenize 0.5 g tissue in 4.5 mL saturated NaCl solution.

-

-

Salting Out: Add 2.0 g of NaCl to the vial.

-

Internal Standard: Add 10 µL of ISTD solution (10 ppm in methanol) to achieve a final concentration of 20 ppb.

-

Sealing: Immediately seal with a magnetic screw cap containing a PTFE/silicone septum.

SPME Autosampler Parameters

| Parameter | Setting | Rationale |

| Incubation Temp | 60°C | Maximizes headspace concentration. |

| Incubation Time | 10 min | Ensures thermal equilibrium between liquid and headspace. |

| Agitation | 500 rpm | Facilitates mass transfer without splashing fiber. |

| Extraction Time | 20 min | Sufficient for DVB/CAR/PDMS equilibrium for volatiles. |

| Desorption Temp | 250°C | Ensures complete release of high-boiling contaminants. |

| Desorption Time | 3 min | Prevents carryover (ghost peaks) in subsequent runs. |

GC/MS Configuration

-

System: Agilent 7890/5977 or Shimadzu QP2020 NX equivalent.

-

Column: DB-5MS (or HP-5MS UI), 30 m × 0.25 mm × 0.25 µm.

-

Note: For strict water analysis where isomer separation is critical, an SH-PolarWax column may be used, but DB-5MS is standard for metabolomics.

-

-

Inlet: Splitless mode; Purge flow 50 mL/min turned on at 2.0 min.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program:

-

Initial: 40°C, hold for 3 min (Focuses volatiles).

-

Ramp 1: 10°C/min to 160°C.

-

Ramp 2: 30°C/min to 280°C, hold for 3 min (Bake out).

Mass Spectrometry Parameters (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

| Compound | Ret.[6][7][8][9][10][11] Time (approx) | Quant Ion ( | Qualifier Ions ( |

| 8.5 - 9.0 min | 137 | 152 (Molecular), 123, 109 | |

| ISTD | Varies | Depends on ISTD | Depends on ISTD |

-

Dwell Time: 100 ms per ion.

-

Solvent Delay: 3.0 min.

-

Source Temp: 230°C; Quad Temp: 150°C.

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the protocol must include these checks:

-

Linearity Check: Prepare a 5-point calibration curve (e.g., 10, 50, 100, 500, 1000 ng/L). The

value must be > 0.995.[4] -

Fiber Ghosting Check: Run a blank vial (pure water + NaCl) after the highest standard.

-Cyclocitral peak area in the blank must be < 1% of the LOQ. -

Recovery: Spike a real matrix sample with known concentration. Acceptable recovery range: 80–120%.

-

Isomer Discrimination:

-Cyclocitral often co-occurs with

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Fiber damage or competitive adsorption. | Replace fiber; ensure NaCl is added to saturation; check splitless valve timing. |

| Peak Tailing | Active sites in inlet liner. | Replace inlet liner (use de-activated, SPME-specific narrow bore liners). |

| Carryover | Incomplete desorption. | Increase desorption time to 5 min or run a "bake-out" method between samples. |

| Shift in Retention Time | Column contamination or leak. | Trim 10cm from column inlet; check MS leak rates (m/z 28/32 ratio). |

References

-

Shimadzu Corporation. (2025).[3] Ultra-Sensitive Analysis of

-cyclocitral in Water Using Solid Phase Micro Extraction and Gas Chromatography–Mass Spectrometry. Application News No. M321. Link -

T. Batool et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa Tissues. Metabolites, 11(11), 735. Link

-

Ikawa, M. et al. (2001).[9] Formation of

-cyclocitral by the cyanobacterium Microcystis.[11][12][13][14][15] Journal of Phycology. Link -

Dickinson, A. et al. (2019).

-Cyclocitral as a conserved retrograde signaling molecule in plants. Proceedings of the National Academy of Sciences (PNAS). Link -

Sigma-Aldrich (Merck). SPME Fiber Selection Guide for Volatiles and Semivolatiles.Link

Sources

- 1. β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | β-cyclocitral as a cross-species mediator of abiotic stress signaling: insights and future directions toward crop improvement [frontiersin.org]

- 3. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. shimadzu.com [shimadzu.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. air.unimi.it [air.unimi.it]

- 8. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of β-Cyclocitral in Aqueous Samples using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

An Application Guide:

Introduction: The Analytical Imperative for β-Cyclocitral

β-Cyclocitral is a volatile monoterpene and apocarotenoid that has garnered significant scientific interest. It is a secondary metabolite produced by various cyanobacteria, notably Microcystis species, and is frequently associated with harmful algal blooms (HABs) in freshwater systems.[1][2][3] The presence of β-cyclocitral is a critical water quality parameter for several reasons:

-

Taste and Odor (T&O) Compound: As a potent odorant, β-cyclocitral imparts undesirable "grassy" or "tobacco-like" scents to drinking water, leading to consumer complaints and challenges for water treatment facilities.[1][4]

-

Indicator of Cyanobacterial Activity: Its concentration in water bodies can serve as a chemical marker for the presence, and often the senescence or lysis, of cyanobacterial blooms.[5] Monitoring β-cyclocitral can therefore be an important component of broader strategies for managing HABs and their associated toxins.[6][7]

-

Ecological Signaling Molecule: Emerging research suggests β-cyclocitral may function as a key signaling molecule in aquatic ecosystems, potentially influencing the dynamics of phytoplankton and other microorganisms.[3][8]

Accurate and sensitive quantification of β-cyclocitral at trace levels (ng/L or pg/mL) is essential for effective water resource management, ensuring the palatability of drinking water, and advancing our ecological understanding of cyanobacterial blooms.[1] Conventional solvent extraction methods are often inefficient for β-cyclocitral, as the analyte may be present in a bound form or as a precursor within cyanobacterial cells.[8][9] These methods often require heating or acidification to effectively release the compound for analysis.[8]

This application note details a robust and highly sensitive method for the determination of β-cyclocitral in water samples, employing headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This approach offers a solvent-free, efficient, and ultra-sensitive workflow suitable for research and routine monitoring.[1][4]

Principle of the Method: Synergistic Power of SPME and GC-MS

The methodology is founded on the synergistic combination of two powerful analytical techniques: SPME for analyte extraction and concentration, and GC-MS for separation and detection.[10]

2.1 Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a water sample.[4][11] Volatile analytes, like β-cyclocitral, partition from the aqueous phase into the headspace and then adsorb onto the fiber coating. This equilibrium-driven process effectively isolates and concentrates the analyte from the complex sample matrix.

A critical insight for β-cyclocitral analysis is that it may not exist entirely in its free, volatile form within the sample.[3][8] Research has shown that heating the sample (e.g., at 60 °C) and acidification are crucial steps during SPME.[3][8][9] These actions facilitate the breakdown of precursor compounds or release β-cyclocitral from ruptured cyanobacterial cells, significantly enhancing its detection.[8] The addition of salt ("salting out") further promotes the partitioning of β-cyclocitral into the headspace by decreasing its solubility in the aqueous phase.[8]